molecular formula C15H26ClN B167679 1-Decylpyridinium chloride CAS No. 1609-21-8

1-Decylpyridinium chloride

Cat. No.: B167679
CAS No.: 1609-21-8
M. Wt: 255.82 g/mol
InChI Key: HJUPHPDWOUZDKH-UHFFFAOYSA-M
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Description

1-Decylpyridinium chloride is a quaternary ammonium compound with the molecular formula C15H26ClN. It is a cationic surfactant known for its antimicrobial properties. This compound is commonly used in various applications, including as a disinfectant and in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylpyridinium chloride can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pyridine and decyl chloride are combined in the presence of a base. The reaction mixture is heated to reflux, and the product is purified through crystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-Decylpyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield decylpyridinium hydroxide.

    Oxidation and Reduction: The products vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-Decylpyridinium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: The compound is employed in biological research for its antimicrobial properties, making it useful in studies involving bacterial and fungal inhibition.

    Medicine: It is used in the formulation of antiseptic and disinfectant products, contributing to its role in infection control and hygiene.

    Industry: The compound is utilized in the production of personal care products, such as mouthwashes and shampoos, due to its ability to reduce microbial growth.

Mechanism of Action

1-Decylpyridinium chloride exerts its effects primarily through its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in leakage of cellular contents and ultimately cell death. The compound targets various pathways involved in maintaining cell membrane structure and function.

Comparison with Similar Compounds

    Cetylpyridinium chloride: Another quaternary ammonium compound with a longer alkyl chain, commonly used in oral care products.

    Benzalkonium chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.

    Hexadecylpyridinium chloride: Similar to 1-decylpyridinium chloride but with a longer alkyl chain, used in various industrial applications.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-decylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUPHPDWOUZDKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883529
Record name Pyridinium, 1-decyl-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-21-8
Record name Decylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-decyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-decyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1-decyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-decylpyridinium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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